molecular formula C6H11NO2 B12922803 (2S,3S)-3-Ethylazetidine-2-carboxylic acid

(2S,3S)-3-Ethylazetidine-2-carboxylic acid

Cat. No.: B12922803
M. Wt: 129.16 g/mol
InChI Key: WIBJWJCHZIGABR-WHFBIAKZSA-N
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Description

rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid: is a chiral amino acid derivative with a unique four-membered azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid typically involve large-scale synthesis using optimized versions of the above synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry: rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid is used as a chiral building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its chiral nature makes it valuable in the development of drugs that require specific stereochemistry for efficacy .

Industry: In the industrial sector, rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid is used in the production of polymers and other materials that benefit from its unique structural properties .

Mechanism of Action

The mechanism by which rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions often depend on the compound’s ability to act as a chiral ligand or intermediate in various biochemical processes . The exact pathways and targets can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: rel-(2S,3S)-3-Ethylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S,3S)-3-ethylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

WIBJWJCHZIGABR-WHFBIAKZSA-N

Isomeric SMILES

CC[C@H]1CN[C@@H]1C(=O)O

Canonical SMILES

CCC1CNC1C(=O)O

Origin of Product

United States

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